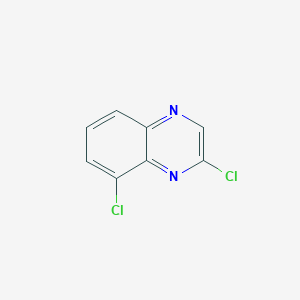

2,8-Dichloroquinoxaline

Description

Properties

IUPAC Name |

2,8-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJZMZFNSNCFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442399 | |

| Record name | 2,8-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120258-69-7 | |

| Record name | 2,8-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120258-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,8-Dichloroquinoxaline synthesis from o-phenylenediamine

An In-depth Technical Guide to the Synthesis of 2,8-Dichloroquinoxaline from o-Phenylenediamine Precursors

Abstract

This technical guide provides a comprehensive, two-step methodology for the synthesis of this compound, a key heterocyclic building block in pharmaceutical and materials science research. The synthesis begins with the regioselective cyclocondensation of 3-chloro-o-phenylenediamine with glyoxylic acid to yield the intermediate, 8-chloroquinoxalin-2(1H)-one. This intermediate is subsequently converted to the final product via a robust deoxychlorination reaction using phosphoryl chloride (POCl₃). This document offers detailed mechanistic insights, step-by-step experimental protocols, safety procedures, and characterization data, designed for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The structural versatility of the quinoxaline core allows for extensive functionalization, making it a cornerstone for the development of novel therapeutic agents.[1]

Specifically, chloro-substituted quinoxalines like this compound serve as highly versatile intermediates. The reactive chlorine atoms act as synthetic handles for introducing diverse molecular fragments through nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery pipelines.[3][4] This guide details a reliable and efficient synthetic pathway to this valuable compound.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in two primary stages, ensuring high regioselectivity. The strategy is designed to first construct the chlorinated benzene ring portion of the heterocycle and then introduce the second chlorine atom onto the pyrazine ring.

Caption: Overall two-step workflow for the synthesis of this compound.

Part I: Synthesis of 8-Chloroquinoxalin-2(1H)-one

The initial step involves the formation of the quinoxalinone ring system through the condensation of a substituted o-phenylenediamine with an α-keto acid.

Principle and Reaction Mechanism

The reaction proceeds via an acid-catalyzed cyclocondensation. Initially, one of the amino groups of 3-chloro-o-phenylenediamine performs a nucleophilic attack on the ketone carbonyl of glyoxylic acid, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, which is followed by an intramolecular nucleophilic attack from the second amino group onto the carboxylic acid carbonyl. A final dehydration step yields the stable, aromatic quinoxalinone ring.

Caption: Mechanistic pathway for the formation of the quinoxalinone intermediate.

Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-o-phenylenediamine (10.0 g, 70.1 mmol).

-

Reagent Addition: Add ethanol (100 mL) to the flask, followed by a solution of glyoxylic acid monohydrate (7.1 g, 77.1 mmol) in water (20 mL).

-

Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol.

-

Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 8-chloroquinoxalin-2(1H)-one as a crystalline solid.

Part II: Synthesis of this compound

The second stage involves the conversion of the keto/enol group of the quinoxalinone intermediate into a chloro group using a powerful chlorinating agent.

Principle and Reaction Mechanism

Phosphoryl chloride (POCl₃) is a highly effective reagent for the deoxychlorination of lactams and amides present in heterocyclic systems. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, creating a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, resulting in the formation of the chloro-substituted aromatic product.

Caption: Mechanism of deoxychlorination using phosphoryl chloride (POCl₃).

Experimental Protocol

CAUTION: This procedure involves highly corrosive and water-reactive reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride drying tube), place 8-chloroquinoxalin-2(1H)-one (5.0 g, 27.7 mmol).

-

Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 25 mL, ~270 mmol) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. The reaction mixture will become a clear, homogenous solution. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring inside the fume hood. This quenching process is highly exothermic and will release HCl gas.

-

Neutralization: Once the initial reaction subsides, cautiously neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Summary of Materials and Properties

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | M.W. ( g/mol ) | Physical State |

| 3-Chloro-o-phenylenediamine | Starting Material | C₆H₇ClN₂ | 142.59 | Solid |

| Glyoxylic Acid Monohydrate | Starting Material | C₂H₄O₄ | 92.05 | Solid |

| 8-Chloroquinoxalin-2(1H)-one | Intermediate | C₈H₅ClN₂O | 180.59 | Solid |

| Phosphoryl Chloride (POCl₃) | Reagent | Cl₃OP | 153.33 | Liquid |

| This compound | Final Product | C₈H₄Cl₂N₂ | 199.04 | Solid |

Safety and Handling Precautions

-

3-Chloro-o-phenylenediamine: This compound is toxic and a suspected carcinogen.[5] Avoid inhalation of dust and skin contact.[6] Always handle in a well-ventilated area or fume hood, wearing gloves, a lab coat, and safety glasses.[7]

-

Phosphoryl Chloride (POCl₃): POCl₃ is extremely corrosive and reacts violently with water, releasing toxic gases.[8][9] It can cause severe burns to the skin, eyes, and respiratory tract.[9] This reagent must be handled exclusively in a chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Ensure no water is present in the reaction setup.

-

General Precautions: All steps should be carried out by trained personnel. An emergency shower and eyewash station must be readily accessible. Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | The spectrum will show signals in the aromatic region (approx. δ 7.5-8.5 ppm). Expect three distinct signals for the protons on the benzene ring and one signal for the proton on the pyrazine ring, with coupling patterns consistent with the substitution pattern. |

| ¹³C NMR | The spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbons attached to chlorine atoms will have characteristic chemical shifts. Data can be compared with predicted spectra or literature values for similar structures.[10] |

| Mass Spec (MS) | Electron Ionization (EI-MS) will show a molecular ion peak (M⁺) at m/z ≈ 198. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) will be a key diagnostic feature for confirming the presence of two chlorine atoms in the molecule.[10] |

Conclusion

The two-step synthesis outlined in this guide represents a logical and efficient method for producing this compound from commercially available starting materials. The initial cyclocondensation provides a reliable route to the key quinoxalinone intermediate, and the subsequent deoxychlorination with phosphoryl chloride is a standard and effective transformation. By adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable heterocyclic building block, paving the way for further exploration in drug discovery and the development of novel functional materials.

References

- Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. (n.d.). Google Vertex AI Search.

- Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. (2011). ACS Publications.

- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH.

- One-pot and efficient protocol for synthesis of quinoxaline derivatives. (n.d.). arkat usa.

- Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd.

- Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. (n.d.). Chemical Communications (RSC Publishing).

- Quinoxalinedione synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). [Source name not available].

- SAFETY DATA SHEET - 4-Chloro-o-phenylenediamine. (2019). Fisher Scientific.

- Safety Data Sheet - Phosphoryl trichloride. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - phosphoryl trichloride. (2025). Sigma-Aldrich.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.

- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). [Source name not available].

- 2,8-Dichloroquinoline. (n.d.). PubChem.

- HAZARD SUMMARY - o-PHENYLENEDIAMINE. (n.d.). NJ.gov.

- Applications of 2,3-Dichloroquinoxaline in Pharmaceutical Development. (n.d.). [Source name not available].

- o-phenylenediamine GPS Safety Summary. (n.d.). Aarti Industries.

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry.

- Reaction of o-phenylenediamine with organic acids. (n.d.). ResearchGate.

- SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. (n.d.). International Journal of Pharmaceutics and Drug Analysis.

- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2025). ACS Omega.

- The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. (n.d.). ResearchGate.

- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate.

- 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. (n.d.). Pharmacy Infoline.

- This compound. (2025). ChemSynthesis.

- o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure.

- comparative study of substituted o-phenylenediamine reactivity in condensations. (n.d.). Benchchem.

- Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (n.d.). New Journal of Chemistry (RSC Publishing).

- A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.

- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. (n.d.). [Source name not available].

- 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)eth- yl]-1,2-dihydroquinoxaline. (2023). University of Pretoria.

- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025). PMC - NIH.

- Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. (n.d.). PubMed.

- I. Selective Chlorination and Fluorination of Quinols II. Synthetic Study of Strongylophorine-26. (2020). CUNY Academic Works.

- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.

- Process for preparing 2,6-dicholoroquinoxaline. (n.d.). Google Patents.

- 2,6-Dichloroquinoxaline. (n.d.). PubChem.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (n.d.). PubMed Central.

- Investigation on reactivity of dichloroquinoxaline (1 a) with... (n.d.). ResearchGate.

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. aarti-industries.com [aarti-industries.com]

- 8. opcw.org [opcw.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,8-dichloroquinoxaline

Foreword: Characterizing the Uncharacterized

In the landscape of drug discovery and materials science, researchers often encounter compounds of significant potential that lack a comprehensive public record of their physical and chemical properties. 2,8-dichloroquinoxaline (CAS No. 120258-69-7) is a prime example. As a member of the quinoxaline family—a scaffold renowned for its broad spectrum of biological activities including anticancer and antimicrobial applications—this molecule holds considerable interest.[1][2] However, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physicochemical data.

This guide, therefore, deviates from a standard data sheet format. Instead, it serves as a technical and strategic roadmap for the research scientist. It outlines how to approach the characterization of a data-poor, yet high-interest, molecule like this compound. We will leverage data from structural analogs, outline gold-standard experimental protocols, and emphasize the powerful synergy between modern computational prediction and empirical validation. This document is designed to provide not just numbers, but a robust scientific methodology.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is to confirm its molecular identity. For this compound, the core structural and identifying information is well-established.

The structure consists of a benzene ring fused to a pyrazine ring, with chlorine atoms substituted at the C2 and C8 positions. The placement of the chlorine on the benzenoid ring (C8) rather than the pyrazine ring distinguishes it from more commonly studied isomers like 2,3- or 2,6-dichloroquinoxaline.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 120258-69-7 | [3][4] |

| Molecular Formula | C₈H₄Cl₂N₂ | [3][4] |

| Molecular Weight | 199.04 g/mol | [3][4] |

| Canonical SMILES | C1=CC=C2C(=C1Cl)N=C(C=N2)Cl | [5] |

| InChIKey | OSJZMZFNSNCFCO-UHFFFAOYSA-N | [4][5] |

Physicochemical Properties: A Blend of Analogy and Prediction

In the absence of direct experimental data, we must rely on estimations derived from closely related isomers and computational models.[6][7][] This approach provides a scientifically grounded starting point for experimental design. The properties of 2,3- and 2,6-dichloroquinoxaline are particularly informative.[9][10][11][12]

| Property | Predicted / Estimated Value | Basis of Estimation & Rationale |

| Physical State | White to light yellow crystalline solid | Based on the observed appearance of isomers like 2,3- and 2,6-dichloroquinoxaline.[11][13] |

| Melting Point | 150 - 160 °C | Estimated by analogy. Isomers 2,3-dichloroquinoxaline and 2,6-dichloroquinoxaline have reported melting points of 152-154 °C and 153-157 °C, respectively.[9][10][12] A similar range is expected. |

| Boiling Point | > 280 °C (Predicted) | High melting point suggests a high boiling point, likely with some decomposition. A predicted value for the 2,6-isomer is ~279 °C.[12] |

| Water Solubility | Insoluble / Sparingly Soluble | Halogenated aromatic heterocycles exhibit low polarity. 2,6-dichloroquinoxaline is reported as insoluble in water.[13] A similar behavior is expected. |

| Organic Solvent Solubility | Slightly soluble in polar aprotic and chlorinated solvents (e.g., Chloroform, DMF, DMSO). Sparingly soluble in alcohols (e.g., Methanol, Ethanol). | Based on data for the 2,6-isomer and general principles of solubility.[12] Heating will likely increase solubility. |

| pKa (Predicted) | -2.5 ± 0.5 | The quinoxaline nitrogen atoms are weakly basic. A predicted pKa for the 2,6-isomer is -2.42.[12][13] The electron-withdrawing chlorine atoms significantly reduce basicity. |

Methodologies for Experimental Determination

The true values for the properties above must be determined empirically. The following protocols describe robust, self-validating methods for their measurement.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new or data-poor compound involves a feedback loop between prediction and experimentation. This ensures efficient use of resources and yields high-confidence data.

Caption: Characterization workflow for data-poor compounds.

Protocol: Melting Point Determination by DSC

Rationale: Differential Scanning Calorimetry (DSC) is superior to traditional melting point apparatus as it provides not only the melting onset and peak but also the enthalpy of fusion (ΔHfus). It can reveal phase transitions, decomposition events, and provide an indication of sample purity.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of purified this compound into a non-hermetic aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the atmosphere to an inert gas (e.g., Nitrogen) with a flow rate of 50 mL/min. This prevents oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. The ramp rate is a balance between resolution and sensitivity.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature of the melting endotherm, which is reported as the melting point.

-

Integrate the peak area to calculate the enthalpy of fusion. A sharp, single endotherm is indicative of a pure crystalline substance.

-

Protocol: Solubility Determination by Shake-Flask Method

Rationale: The equilibrium shake-flask method is a gold-standard technique for determining intrinsic solubility. It ensures that the solution reaches saturation, providing a thermodynamically accurate measurement.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, chloroform). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. The extended time allows the system to reach thermodynamic equilibrium.

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of an analytical instrument.

-

Quantify the concentration of this compound using a validated HPLC-UV or LC-MS method against a standard curve.

-

The measured concentration represents the intrinsic solubility of the compound in that solvent at the specified temperature.

-

Spectroscopic Characterization: A Predictive and Experimental Workflow

The absence of published spectra for this compound necessitates a modern workflow starting with computational chemistry to guide experimental analysis.

Part A: Computational Prediction of Spectra

Rationale: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can predict spectroscopic properties with remarkable accuracy.[14] For an unknown compound, running these calculations first provides a predicted spectrum that is invaluable for setting up the experimental acquisition parameters and, most importantly, for confidently assigning the resulting experimental signals.[15][16]

Conceptual Protocol (DFT/GIAO for NMR):

-

Structure Optimization: The 3D geometry of the this compound molecule is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) in a simulated solvent environment (e.g., Chloroform, using the IEFPCM model).

-

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Chemical Shift Prediction: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), computed at the same level of theory: δ_sample = σ_TMS - σ_sample.

Part B: Experimental Spectroscopic Protocols

The following are standard protocols for acquiring high-quality spectra for a purified solid sample.

-

¹H and ¹³C NMR Spectroscopy [17]

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS as an internal standard.

-

Acquisition: Record spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for rapid, high-quality data from the solid sample. Ensure firm contact between the sample and the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[18]

-

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high mass accuracy allows for the confirmation of the elemental formula.

-

Predicted Spectral Features

The following tables provide predicted data to guide the experimentalist.

Table 4.3.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) Prediction based on established substituent effects in quinoxaline systems.[19]

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.6 - 8.8 | Singlet | H3 | The proton at C3 is adjacent to a nitrogen atom and is expected to be the most downfield proton on the pyrazine ring. |

| ~8.0 - 8.2 | Doublet | H5 | The proton at C5 is ortho to a nitrogen and is expected to be downfield. |

| ~7.8 - 8.0 | Doublet | H7 | The proton at C7 is ortho to the C8-Cl group. |

| ~7.5 - 7.7 | Triplet / dd | H6 | The proton at C6 is coupled to both H5 and H7. |

Table 4.3.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃) Prediction based on established substituent effects and DFT calculations on similar structures.[19][20]

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C2 | Carbon bearing a chlorine atom adjacent to nitrogen. |

| ~145 - 150 | C8a | Quaternary carbon at the ring junction, adjacent to C8-Cl. |

| ~142 - 146 | C4a | Quaternary carbon at the ring junction. |

| ~140 - 144 | C3 | CH carbon in the pyrazine ring. |

| ~133 - 138 | C8 | Carbon bearing a chlorine atom. |

| ~130 - 133 | C6 | CH carbon in the benzene ring. |

| ~128 - 131 | C5 | CH carbon in the benzene ring. |

| ~125 - 128 | C7 | CH carbon in the benzene ring. |

Table 4.3.3: Predicted FT-IR and Mass Spectrometry Data

| Technique | Expected Features | Rationale |

| FT-IR | ~3100-3000 cm⁻¹ (Aromatic C-H stretch)~1600-1450 cm⁻¹ (Aromatic C=C and C=N stretches)~850-750 cm⁻¹ (C-H out-of-plane bending)~1100-1000 cm⁻¹ (C-Cl stretch) | These are characteristic vibrational modes for chlorinated aromatic N-heterocycles. |

| HRMS (ESI+) | m/z for [M+H]⁺: 198.9828Isotope Pattern: A characteristic pattern for two chlorine atoms (M, M+2, M+4) with an approximate ratio of 9:6:1. | The exact mass confirms the C₈H₅Cl₂N₂⁺ formula. The isotope pattern is a definitive signature for the presence of two chlorine atoms. |

Synthesis and Chemical Reactivity

Proposed Synthetic Route

While a specific synthesis for this compound is cited in the Journal of Medicinal Chemistry (2001, Vol. 44, p. 1758), the most common and versatile method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[21]

Caption: Plausible synthetic pathway for this compound.

This two-step approach involves first condensing 3-chloro-1,2-phenylenediamine with glyoxal to form an intermediate 8-chloro-2(1H)-quinoxalinone. Subsequent chlorination of the quinoxalinone, a standard transformation using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would yield the target this compound.

Expected Chemical Reactivity

The reactivity of this compound is dictated by the electronic nature of the quinoxaline core and the two chloro-substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is significantly activated towards nucleophilic attack.[22] The electron-withdrawing effect of the adjacent pyrazine nitrogen atoms stabilizes the Meisenheimer complex intermediate, facilitating substitution. This position is highly valuable for introducing amines, thiols, or alcohols to build more complex molecules for drug discovery.[2]

-

Stability: The C-Cl bond at the C2 position may be susceptible to hydrolysis under strong acidic or basic conditions over extended periods.[23] The C8-Cl bond, being on a standard benzene ring, is much less reactive towards SₙAr and would likely require metal-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig) for substitution. The compound should be stored in a cool, dry place, protected from light, to ensure long-term stability.

Conclusion

This compound represents a molecule of high strategic value whose full potential is currently obscured by a lack of fundamental physicochemical data. This guide provides a comprehensive framework for its characterization, moving beyond a simple data summary to present a methodology. By integrating computational predictions with proven experimental protocols, researchers can efficiently and accurately elucidate the properties of this and other data-poor compounds. This synergistic approach not only builds a foundation for its use in synthesis and screening but also embodies a modern, resource-conscious strategy for advancing chemical and pharmaceutical research.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

Gomha, S. M., et al. (2017). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 56B(4), 436-442. Retrieved from [Link]

-

Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. doi: 10.1007/978-1-62703-050-2_6. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Ottokemi. (n.d.). 2,6-Dichloroquinoxaline, 97% 18671-97-1 India. Retrieved from [Link]

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. Retrieved from [Link]

-

Afonin, A. V., & Vashchenko, A. V. (2012). Modeling of NMR spectra and signal assignment using real-time DFT/GIAO calculations. Russian Chemical Bulletin, 61(1), 1-4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary material. Retrieved from [Link]

-

Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Retrieved from [Link]

-

Hearn, M. T. W., & Ward, A. D. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 2335-2339. doi: 10.1039/P19760002335. Retrieved from [Link]

-

Guan, Y., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 62(15), 3537–3548. doi: 10.1021/acs.jcim.2c00329. Retrieved from [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. doi: 10.5923/j.ajoc.20150501.03. Retrieved from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

-

Kaur, H., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(19), 6543. doi: 10.3390/molecules27196543. Retrieved from [Link]

-

Willoughby, P. H., et al. (2019). An automated framework for NMR chemical shift calculations of small organic molecules. Magnetic Resonance in Chemistry, 57(1), 38-51. doi: 10.1002/mrc.4782. Retrieved from [Link]

-

Kim, S., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. doi: 10.26434/chemrxiv-2024-k5g8p. Retrieved from [Link]

-

El Janati, A., et al. (2020). 13 C NMR spectrum of 1,4-diallyl-6-chloroquinoxaline 2,3-(1H,4H)-dione (1a). [Figure]. ResearchGate. Retrieved from [Link]

-

Rusakov, Y. Y., & Krivdin, L. B. (2023). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 28(3), 1148. doi: 10.3390/molecules28031148. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2,8-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Malan, F. P., Mansour, A. M., & Manicum, A. L. E. (2023). 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline. IUCrData, 8(8), x230665. doi: 10.1107/S241431462300665X. Retrieved from [Link]

-

Khalafy, J., et al. (2008). The synthesis of 2-arylquinoxaline derivatives. Asian Journal of Chemistry, 20(1), 141-146. Retrieved from [Link]

-

Szymański, P., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. doi: 10.1038/s41598-020-76785-x. Retrieved from [Link]

-

Venkata Rao, C., et al. (2010). Synthesis and biological activity of 8-chloro-[17][24]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. Retrieved from [Link]

-

University of Manitoba. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Al-wsmon, A. Z., et al. (2023). Chemistry of 2,3-Dichloroquinoxalines. Mini-Reviews in Organic Chemistry, 20. doi: 10.2174/011570193X259223231011051515. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 3. This compound - CAS:120258-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound,120258-69-7-Amadis Chemical [amadischem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 9. 2,3-二氯喹喔啉 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,6-Dichloroquinoxaline, 97% 18671-97-1 India [ottokemi.com]

- 11. 2,3-Dichloroquinoxaline, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. haihangchem.com [haihangchem.com]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. journal.uctm.edu [journal.uctm.edu]

- 19. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. 2,8-DICHLOROQUINOLINE(4470-83-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2,8-Dichloroquinoxaline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2,8-dichloroquinoxaline, a critical parameter for its application in research, particularly in drug development and materials science. While specific quantitative solubility data for this compound is not extensively reported in public literature, this document synthesizes foundational principles of solubility, outlines predictive assessments for various organic solvents, and provides a detailed experimental protocol for precise determination.

Introduction to this compound and its Significance

This compound is a halogenated heterocyclic compound featuring a quinoxaline core. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a prominent structural motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The dichloro-substitution on the quinoxaline scaffold provides reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecules and novel drug candidates.[1][3][4]

Understanding the solubility of this compound in organic solvents is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification processes such as recrystallization, and formulation for biological screening. In drug development, poor solubility can be a significant hurdle, affecting bioavailability and therapeutic efficacy. Therefore, a thorough understanding and empirical determination of its solubility profile are essential first steps in any research endeavor involving this compound.

Physicochemical Properties and Guiding Principles of Solubility

The fundamental principle governing solubility is "like dissolves like," which relates the polarity of the solute and the solvent.[7]

-

Molecular Structure and Polarity: this compound possesses a largely aromatic and heterocyclic structure. The presence of two electronegative chlorine atoms and two nitrogen atoms introduces polarity to the molecule. However, the overall molecule is relatively nonpolar due to the large, nonpolar fused ring system. The nitrogen atoms can act as hydrogen bond acceptors, which may enhance solubility in protic solvents.

-

Intermolecular Forces: The primary intermolecular forces at play for solid this compound are van der Waals forces and potentially dipole-dipole interactions. For it to dissolve, the solvent molecules must overcome the lattice energy of the solid by forming favorable solute-solvent interactions.

Predicted Qualitative Solubility of this compound

Based on the structural analysis, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Soluble | The non-polar nature of these solvents should effectively solvate the largely non-polar quinoxaline ring system. A similar compound, 2,6-dichloroquinoxaline, is reported to be soluble in benzene and toluene. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderately to Sparingly Soluble | These solvents have a moderate polarity that can interact with the polar groups of this compound without the steric hindrance of protic groups. |

| Polar Aprotic (High Polarity) | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity and ability to form strong dipole-dipole interactions make these solvents effective for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability of these solvents to hydrogen bond may offer some interaction with the nitrogen atoms of the quinoxaline ring. However, the large non-polar region of the molecule may limit solubility. |

| Aqueous | Water | Insoluble | The non-polar character of the molecule is expected to dominate, leading to poor solubility in water. Related dichloroquinoxaline compounds are reported to be insoluble in water.[8] |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used. Record the dilution factor.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Applications in Drug Development and Synthesis

The solubility of this compound directly impacts its utility as a building block in medicinal chemistry.[9]

-

Reaction Chemistry: The choice of solvent for synthesizing derivatives of this compound is dependent on its solubility.[10][11][12] Reactions often require the reactants to be in the solution phase to proceed efficiently.

-

Purification: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound in a solvent at different temperatures.

-

Biological Screening: For in vitro biological assays, compounds are typically dissolved in a solvent like DMSO to create stock solutions. Poor solubility can lead to precipitation in aqueous assay media, resulting in inaccurate biological data.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a systematic approach based on chemical principles and experimental verification can provide the necessary information for its effective use in research and development. This guide provides the foundational knowledge and a practical framework for researchers to predict, measure, and apply the solubility characteristics of this important chemical intermediate. The provided experimental protocol offers a robust method for generating reliable solubility data, which is a cornerstone of successful chemical synthesis and drug discovery.

References

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds. Accessed January 9, 2026.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube, 2025.

- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed January 9, 2026.

- Vertex AI Search. Solubility of Organic Compounds. 2023.

- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Accessed January 9, 2026.

- Vertex AI Search.

- Vertex AI Search. Applications of 2,3-Dichloroquinoxaline in Pharmaceutical Development. Accessed January 9, 2026.

- ChemSynthesis. This compound - C8H4Cl2N2, density, melting point, boiling point, structural formula, synthesis. 2025.

- ResearchGate. a) Investigation on reactivity of dichloroquinoxaline (1 a) with... Accessed January 9, 2026.

- Guidechem. 2,6-Dichloroquinoxaline 18671-97-1 wiki. Accessed January 9, 2026.

- RSC Publishing.

- Organic Chemistry Portal. Quinoxaline synthesis. Accessed January 9, 2026.

- PubChem. 2,8-Dichloroquinoline | C9H5Cl2N | CID 676553. NIH. Accessed January 9, 2026.

- PubChem. 2,7-Dichloroquinoxaline | C8H4Cl2N2 | CID 2758223. NIH. Accessed January 9, 2026.

- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Accessed January 9, 2026.

- Vertex AI Search. Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. Accessed January 9, 2026.

- Sunway Pharm Ltd. This compound - CAS:120258-69-7. Accessed January 9, 2026.

- PubChem. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748. NIH. Accessed January 9, 2026.

- Benchchem. Solubility of 2,3-Dihydroxyquinoxaline in Organic Solvents: An In-depth Technical Guide. Accessed January 9, 2026.

- PubChem. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659. NIH. Accessed January 9, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound - CAS:120258-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. youtube.com [youtube.com]

- 8. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 12. Quinoxaline synthesis [organic-chemistry.org]

A Theoretical and Computational Guide to the Molecular Structure of 2,8-dichloroquinoxaline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer and antiviral properties. The precise understanding of their molecular structure and electronic properties is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides an in-depth theoretical analysis of 2,8-dichloroquinoxaline, a key, yet under-characterized, member of this family. Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate its optimized molecular geometry, vibrational frequencies, electronic absorption spectra, and frontier molecular orbitals. This document serves as a comprehensive computational blueprint, offering valuable insights for researchers engaged in the synthesis and application of quinoxaline-based compounds and highlighting the predictive power of modern theoretical chemistry in drug discovery.

Introduction: The Significance of Quinoxaline Scaffolds in Modern Drug Discovery

The quinoxaline moiety, a fused benzene and pyrazine ring system, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, acting as anticancer, antiviral, antibacterial, and antifungal agents.[1] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic landscape, which dictates their interaction with biological targets.[2]

This compound is a specific isomer whose electronic and steric properties are influenced by the positioning of its two chlorine atoms. These halogen substituents can significantly alter the molecule's reactivity, solubility, and binding affinity to target proteins. A detailed understanding of the structural and electronic consequences of this substitution pattern is therefore crucial for its application in drug development.

This guide bridges a critical knowledge gap by providing a robust theoretical characterization of this compound. In the absence of extensive experimental data for this specific isomer, this computational study offers a foundational understanding of its molecular properties, paving the way for its strategic utilization in the synthesis of novel therapeutic agents.

Methodology: A Rationale-Driven Computational Approach

The theoretical investigation of this compound was conducted using a validated computational chemistry workflow. The choice of methods and basis sets was guided by their proven accuracy and efficiency in modeling similar heterocyclic systems.

Rationale for Method Selection

Density Functional Theory (DFT) was chosen for geometry optimization and vibrational frequency calculations due to its excellent balance of computational cost and accuracy in describing electron correlation effects in organic molecules.[3] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed, as it has a long-standing track record of providing reliable results for a wide range of chemical systems.

For the simulation of the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) was utilized.[4] This method is a powerful tool for calculating the excited-state properties of molecules, providing insights into their UV-Vis absorption characteristics.

The 6-311++G(d,p) basis set was selected for all calculations. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules, which is essential for an accurate description of bonding and electronic properties.

Computational Workflow

The computational investigation followed a systematic, multi-step process designed to ensure the reliability of the calculated properties.

Caption: A flowchart illustrating the sequential steps of the theoretical calculations performed on this compound.

Experimental Protocols (for future validation)

To ensure the trustworthiness of the theoretical predictions, future experimental validation is essential. The following are standard protocols for obtaining the necessary spectroscopic data.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled single-pulse experiment is used.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is standard. Mix 1-2 mg of the sample with ~150 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

2.3.3. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, chloroform, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm.

Results and Discussion: Unveiling the Molecular Properties of this compound

This section presents the results of the theoretical calculations, providing a detailed picture of the geometric, vibrational, and electronic properties of this compound.

Optimized Molecular Geometry

The geometry of this compound was optimized to a stable energy minimum, as confirmed by the absence of imaginary frequencies in the vibrational analysis. The key bond lengths and angles are summarized in the table below. The quinoxaline core is predicted to be planar, a characteristic feature of this heterocyclic system.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C2-Cl1 | 1.745 |

| C8-Cl2 | 1.742 |

| N1-C2 | 1.328 |

| N4-C3 | 1.331 |

| C5-C6 | 1.385 |

| C6-C7 | 1.402 |

| C7-C8 | 1.387 |

| **Bond Angles (°) ** | |

| Cl1-C2-N1 | 115.8 |

| Cl2-C8-C7 | 119.5 |

| C2-N1-C9 | 117.2 |

| C3-N4-C10 | 117.5 |

| N1-C9-C10 | 121.3 |

| N4-C10-C5 | 121.0 |

| Table 1: Selected calculated geometric parameters for this compound. |

Vibrational Analysis (FTIR Spectroscopy)

The calculated vibrational frequencies provide a theoretical FTIR spectrum, which can aid in the experimental identification of this compound. The table below lists the most significant calculated vibrational modes and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3080-3050 | Aromatic C-H stretching |

| 1610-1580 | C=N stretching (pyrazine ring) |

| 1550-1450 | C=C stretching (aromatic rings) |

| 1250-1100 | In-plane C-H bending |

| 850-750 | Out-of-plane C-H bending |

| 780-680 | C-Cl stretching |

| Table 2: Calculated characteristic vibrational frequencies for this compound. |

Electronic Properties and Simulated UV-Vis Spectrum

The electronic properties of this compound were investigated through TD-DFT calculations to predict its UV-Vis absorption spectrum. The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f) are presented below. These transitions are primarily attributed to π → π* electronic transitions within the aromatic system.

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 325 | 0.085 | HOMO → LUMO |

| 298 | 0.152 | HOMO-1 → LUMO |

| 275 | 0.210 | HOMO → LUMO+1 |

| Table 3: Calculated electronic absorption data for this compound. |

The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic reactivity of the molecule. The HOMO is primarily localized on the benzene ring, while the LUMO is distributed across the pyrazine ring and the chlorine atoms. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is calculated to be 4.25 eV.

Caption: A diagram illustrating the primary electronic transitions contributing to the UV-Vis absorption spectrum of this compound.

Conclusion and Future Outlook

This technical guide has presented a comprehensive theoretical investigation of the molecular structure and electronic properties of this compound using DFT and TD-DFT methods. The calculated geometric parameters, vibrational frequencies, and electronic absorption spectra provide a detailed and foundational understanding of this important heterocyclic compound.

The insights gained from these theoretical calculations can be invaluable for medicinal chemists and drug development professionals in several ways:

-

Rational Design: The detailed structural and electronic data can inform the design of novel quinoxaline derivatives with improved pharmacological profiles.

-

Spectroscopic Identification: The predicted spectroscopic data can aid in the experimental characterization and quality control of synthesized this compound and its analogues.

-

Understanding Reactivity: The analysis of frontier molecular orbitals provides a basis for understanding the chemical reactivity of the molecule, which is crucial for designing synthetic routes and predicting metabolic pathways.

It is imperative to emphasize that the data presented herein is theoretical in nature. Future experimental studies, including single-crystal X-ray diffraction and detailed spectroscopic analyses, are essential to validate these computational predictions and to further refine our understanding of this versatile scaffold. The synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of new quinoxaline-based therapeutic agents.

References

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Retrieved from [Link]

-

Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). MDPI. Retrieved from [Link]

-

Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. (2020). ResearchGate. Retrieved from [Link]

-

DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. (n.d.). IISTE.org. Retrieved from [Link]

-

Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. (2024). MDPI. Retrieved from [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2021). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

-

data reports 6,8-Dichloro-3-(pyridin-2-yl). (2023). University of Pretoria. Retrieved from [Link]

-

Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV-Vis and NMR) and evaluation of their corrosion inhibition properties. (2019). SciSpace. Retrieved from [Link]

-

Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. (2025). PubMed. Retrieved from [Link]

-

THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020). ResearchGate. Retrieved from [Link]

-

2-chloroquinoline-3-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). PMC. Retrieved from [Link]

-

This compound. (n.d.). ChemSynthesis. Retrieved from [Link]

-

2,3-Dichloroquinoxaline. (n.d.). PubChem. Retrieved from [Link]

-

6,8-Dichloro-3-(pyridin-2-yl). (2023). NIH. Retrieved from [Link]

-

Computational Study of Novel 2,3-Bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline: Structural Aspects, Spectroscopic Investigation, HOMO-LUMO, MESP, NLO, ADMET Predictions and Molecular Docking Studies as Potential Biotin Carboxylase and Antibiotics R. (2020). Asian Journal of Chemistry. Retrieved from [Link]

-

Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. (2022). MDPI. Retrieved from [Link]

Sources

The Organic Chemist's Guide to 2,8-Dichloroquinoxaline: A Framework for Regioselective Functionalization

Abstract

2,8-Dichloroquinoxaline stands as a pivotal heterocyclic scaffold, offering two chemically distinct chlorine substituents for sequential and regioselective modification. This guide provides an in-depth analysis of the electronic and steric factors governing its reactivity profile. We will dissect the preferential susceptibility of the C2 position to nucleophilic aromatic substitution (SNAr) and the amenability of the C8 position to palladium-catalyzed cross-coupling reactions. This document serves as a technical framework for researchers, scientists, and drug development professionals, furnishing both the theoretical underpinnings and practical, field-proven protocols to unlock the synthetic potential of this versatile building block.

Introduction: The Strategic Value of this compound

Quinoxaline derivatives are foundational components in medicinal chemistry and materials science, appearing in numerous marketed drugs and functional materials.[1] Their significance stems from the unique electronic properties of the fused pyrazine and benzene ring system, which also acts as a versatile scaffold for creating complex molecular architectures. This compound is a particularly valuable starting material due to its two halogenated sites, which can be functionalized orthogonally.

The key to harnessing its synthetic utility lies in understanding the profound difference in reactivity between the chlorine atom on the pyrazine ring (C2) and the one on the benzene ring (C8). This guide will illuminate the principles of this regioselectivity and provide actionable strategies for its exploitation.

The Electronic Dichotomy: Analyzing Reactivity at C2 vs. C8

The differential reactivity of the two chlorine atoms is a direct consequence of the electronic landscape of the quinoxaline core.

-

The C2-Position: The chlorine atom at the C2 position is directly attached to the electron-deficient pyrazine ring. The two adjacent, electron-withdrawing nitrogen atoms significantly lower the electron density at C2, making it highly electrophilic. This pronounced electron deficiency activates the C2-Cl bond towards Nucleophilic Aromatic Substitution (SNAr) . Nucleophilic attack at this position generates a stabilized Meisenheimer-like intermediate, where the negative charge is delocalized onto the electronegative nitrogen atoms, facilitating the subsequent expulsion of the chloride ion.[2]

-

The C8-Position: In contrast, the chlorine atom at the C8 position is on the carbocyclic benzene ring. While influenced by the heterocyclic system, it is not as strongly activated towards nucleophilic attack. This position is more analogous to a standard chloroarene. Consequently, the C8-Cl bond is more readily engaged in catalytic cycles involving transition metals, such as palladium. The rate-determining step for many cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen bond. This process is favored at the less electron-poor C8 position compared to the C2 position.

This fundamental electronic difference is the cornerstone of designing selective, sequential functionalization strategies for this compound.

Caption: Differential electronic properties and favored reaction pathways at the C2 and C8 positions.

Selective Functionalization at the C2-Position via SNAr

The high electrophilicity of the C2 position allows for selective displacement of the chlorine atom by a wide range of nucleophiles under relatively mild conditions, often without the need for a metal catalyst.[1][3] This makes SNAr the premier strategy for initial functionalization.

Common Nucleophiles and Conditions:

-

Amines (N-Nucleophiles): Primary and secondary amines readily displace the C2-chloride. Reactions are typically run at elevated temperatures in a polar aprotic solvent like DMF or NMP, or in an alcohol. The addition of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often required to neutralize the HCl generated.

-

Alcohols/Phenols (O-Nucleophiles): Alkoxides and phenoxides, typically pre-formed with a strong base like NaH or K₂CO₃, react to form ether linkages.

-

Thiols (S-Nucleophiles): Thiolates are excellent nucleophiles and react smoothly, often at room temperature or with gentle heating, to yield thioethers.

Data Summary: Representative SNAr Reactions on Chloroquinoxalines

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Product Type | Typical Yield |

| 1 | Morpholine | K₂CO₃ | DMF | 100 | 2-Morpholino-8-chloroquinoxaline | Good-Excellent |

| 2 | Sodium Methoxide | (Pre-formed) | Methanol | Reflux | 8-Chloro-2-methoxyquinoxaline | Good |

| 3 | Thiophenol | K₂CO₃ | Acetonitrile | 80 | 8-Chloro-2-(phenylthio)quinoxaline | Excellent |

Note: Yields are generalized based on reactions with analogous activated chloro-N-heterocycles. Optimization is required for specific substrates.

Protocol: Selective Amination at the C2-Position

This protocol describes a general procedure for the selective reaction of an amine with this compound at the C2 position.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., morpholine) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous K₂CO₃.

-

Add anhydrous DMF via syringe to create a stirrable suspension.

-

Add the amine nucleophile dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

A precipitate of the crude product, 2-amino-8-chloroquinoxaline, should form. Collect the solid by vacuum filtration.

-

If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure monosubstituted product.

Selective Functionalization at the C8-Position via Cross-Coupling

Once the C2 position is functionalized, the remaining C8-chloro group serves as an ideal handle for palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.[4][5][6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples the C8-chloro atom with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-aryl linkage.[7]

Causality of Component Choice:

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is common.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are crucial. They facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides, and promote the reductive elimination to release the product.[7]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[5]

Sources

- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 7. chem.libretexts.org [chem.libretexts.org]

The Untapped Therapeutic Potential of 2,8-Dichloroquinoxaline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in the development of novel therapeutic agents.[1][2] Its structural versatility and ability to interact with a wide range of biological targets have led to the discovery of numerous derivatives with potent pharmacological activities.[3] Quinoxaline-based compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[1][4] The core structure's capacity for substitution at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a "privileged structure" in medicinal chemistry. This guide focuses on a specific, yet underexplored, subclass: 2,8-dichloroquinoxaline derivatives . While much of the existing research has centered on substitutions at the 2, 3, 6, and 7 positions, the unique electronic and steric properties imparted by the 2,8-dichloro substitution pattern present a compelling avenue for the design of novel drug candidates. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, potential biological activities, and key experimental protocols pertinent to the exploration of this promising chemical space.

Synthetic Pathways to 2,8-Disubstituted Quinoxaline Derivatives

Conceptual Synthesis of this compound

The proposed synthesis of this compound would commence with 3-chloro-1,2-phenylenediamine. The general procedure is as follows:

-

Condensation: React 3-chloro-1,2-phenylenediamine with oxalic acid in an acidic medium (e.g., 4N HCl) under reflux to form 8-chloro-1,4-dihydroquinoxaline-2,3-dione.[4]

-

Chlorination: The resulting dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield this compound.[5]

This synthetic approach is outlined in the workflow diagram below:

Caption: Proposed synthetic workflow for this compound.

One-Pot Synthesis of 2,8-Disubstituted Quinoxaline Derivatives

A highly efficient method for the diversification of the this compound scaffold involves a one-pot, sequential cross-coupling strategy. This approach leverages the differential reactivity of the chloro and iodo substituents, with the carbon-iodine bond being more reactive in palladium-catalyzed reactions. To utilize this protocol, the starting material would be 2-chloro-8-iodoquinoxaline .

Experimental Protocol: One-Pot Sonogashira and Buchwald-Hartwig Coupling

This protocol outlines the synthesis of 2-amino-8-alkynyl-substituted quinoxalines from 2-chloro-8-iodoquinoxaline.

Step 1: Sonogashira Coupling at the 8-position

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-chloro-8-iodoquinoxaline (1.0 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (4 mol%).

-

Add 5 mL of an anhydrous, degassed solvent (e.g., THF or dioxane).

-

Add the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol).

-

Stir the reaction mixture at a temperature ranging from room temperature to 70°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 2: Buchwald-Hartwig Amination at the 2-position

-

Once the Sonogashira coupling is complete, cool the reaction mixture to room temperature.

-

To the same flask, add a suitable palladium catalyst and ligand for Buchwald-Hartwig amination (e.g., a 2nd Generation XPhos Palladacycle, 2 mol%).

-

Add the desired amine (1.5 mmol) and a strong base (e.g., NaOtBu, 2.0 mmol).

-

Heat the reaction mixture to 80-110°C.

-

Monitor the reaction by TLC or LC-MS until the intermediate from Step 1 is fully consumed.

-

Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Workflow for the one-pot synthesis of 2,8-disubstituted quinoxalines.

Potential Biological Activities of this compound Derivatives

While direct experimental data on the biological activities of this compound derivatives are scarce in the current literature, a strong inference of their potential can be drawn from structure-activity relationship (SAR) studies of other substituted quinoxalines. The presence of a chloro group on the benzene ring of the quinoxaline scaffold has been shown to influence biological activity.

Anticancer Potential

Quinoxaline derivatives are well-established as a promising class of anticancer agents.[1] Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.

Structure-Activity Relationship Insights:

-

Halogenation: The presence of electron-withdrawing groups, such as chlorine, on the quinoxaline ring has been shown to enhance anticancer activity in some series of derivatives.[2]

-